A Technical Guide to Methyl 4-fluoro-2,3-dimethoxybenzoate for the Research Scientist
A Technical Guide to Methyl 4-fluoro-2,3-dimethoxybenzoate for the Research Scientist
This technical guide provides a comprehensive overview of Methyl 4-fluoro-2,3-dimethoxybenzoate, a substituted aromatic ester of interest to researchers and professionals in drug discovery and organic synthesis. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that can be leveraged in the design of novel molecules. This document consolidates available data on its chemical identity, proposes a likely synthetic pathway based on established organic chemistry principles, and provides a detailed safety and handling profile derived from the analysis of structurally analogous compounds.
Chemical Identity and Physicochemical Properties
Methyl 4-fluoro-2,3-dimethoxybenzoate is a polysubstituted benzene derivative. The presence of a fluorine atom and two methoxy groups on the aromatic ring, in addition to the methyl ester functionality, makes it a versatile building block in medicinal chemistry and material science.
CAS Registry Number: 1803873-65-5[1][2]
While detailed experimental data for this specific compound is not widely published, its physicochemical properties can be predicted based on its structure and comparison with related molecules.
| Property | Predicted Value / Information |
| Molecular Formula | C₁₀H₁₁FO₄ |
| Molecular Weight | 214.19 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. Poorly soluble in water. |
| Purity | Commercially available with purities typically ≥98%[2] |
Proposed Synthesis Pathway
A plausible synthetic route to Methyl 4-fluoro-2,3-dimethoxybenzoate can be conceptualized starting from commercially available precursors. A common strategy would involve the esterification of the corresponding carboxylic acid, 4-fluoro-2,3-dimethoxybenzoic acid. The synthesis of this acid can be approached through a multi-step sequence, for which a representative workflow is outlined below. The causality behind these steps lies in the directing effects of the substituents on the aromatic ring and the well-established transformations of these functional groups.
Caption: Proposed synthetic pathway for Methyl 4-fluoro-2,3-dimethoxybenzoate.
This proposed synthesis leverages classic organic reactions. The Friedel-Crafts acylation introduces a carbonyl group, which is then oxidized to a carboxylic acid via the haloform reaction. The final step is a standard Fischer esterification to yield the desired methyl ester. Each step would require careful optimization of reaction conditions to ensure high yield and purity.
Material Safety and Handling: An Analog-Based Assessment
Hazard Identification
Based on the safety data for related compounds such as Methyl 4-fluoro-3-hydroxybenzoate and 4-fluoro-2-methoxybenzoic acid methyl ester, the following hazards are anticipated[3][4][5]:
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Skin Irritation (Category 2): May cause skin irritation upon contact.
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Eye Irritation (Category 2A): May cause serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
The GHS pictograms likely to be associated with this compound are:
Signal Word: Warning
Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P271: Use only outdoors or in a well-ventilated area.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols for Safe Handling
The following protocols are designed as a self-validating system to ensure the safe handling of Methyl 4-fluoro-2,3-dimethoxybenzoate in a laboratory setting.
Personal Protective Equipment (PPE):
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Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.
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Respiratory Protection: In case of inadequate ventilation or when handling the powder, a NIOSH-approved respirator should be used.
Engineering Controls:
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Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible.
Handling and Storage:
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Avoid creating dust when handling the solid material.
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Keep the container tightly closed when not in use.
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Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
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In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
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If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
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If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.
Potential Applications in Research and Development
While specific applications for Methyl 4-fluoro-2,3-dimethoxybenzoate are not extensively documented, its structural motifs suggest its utility as an intermediate in several areas of chemical research:
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Pharmaceutical Synthesis: Substituted benzoates are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and electronic properties. This compound could be a valuable building block for novel therapeutics.
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Agrochemicals: Similar to its applications in pharmaceuticals, this molecule could be used in the development of new herbicides and fungicides[6].
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Material Science: The aromatic core and functional groups could be incorporated into polymers or other advanced materials to impart specific thermal or mechanical properties.
The true potential of Methyl 4-fluoro-2,3-dimethoxybenzoate will be realized as more researchers utilize it in their synthetic endeavors. This guide serves as a foundational resource to enable its safe and effective use in the laboratory.
References
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Appchem. (n.d.). Methyl 2,3-dimethoxy-6-fluorobenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. Retrieved from [Link]
Sources
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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